

Enthalpy of Formation of Pentylcyclohexane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enthalpy of formation for **pentylcyclohexane**, a key thermochemical property for understanding its stability and energetic behavior. The document summarizes experimentally determined and computationally calculated values, details the methodologies used for these determinations, and presents logical relationships through diagrams. This information is critical for applications ranging from fundamental chemical research to process design and safety assessments in the pharmaceutical and chemical industries.

Quantitative Data Summary

The standard enthalpy of formation (ΔfH°) of a compound is the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. For **pentylcyclohexane** (C11H22), this property has been determined for both the liquid and gaseous phases.



Property	Value	Units	Method	Source
Gas Phase Enthalpy of Formation (ΔfH°gas)	-233.8 ± 1.7	kJ/mol	Combustion Calorimetry	Prosen, Johnson, et al., 1946[1]
Liquid Phase Enthalpy of Combustion (ΔcH°liquid)	-7239.1 ± 1.5	kJ/mol	Combustion Calorimetry	Prosen, Johnson, et al., 1946
Liquid Phase Enthalpy of Formation (ΔfH°liquid)	-233.7	kJ/mol	Calculated from ΔcH°liquid	NIST Chemistry WebBook[2]

Experimental Determination: Oxygen Bomb Calorimetry

The experimental values for the enthalpy of formation of **pentylcyclohexane** were primarily determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Experimental Protocol

- Sample Preparation: A precisely weighed sample of high-purity **pentylcyclohexane** is placed in a sample holder, typically a platinum crucible, within a high-pressure vessel known as a "bomb."
- Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.
- Calorimeter Assembly: The bomb is placed in a calorimeter, which is a container filled with a known mass of water. The calorimeter is equipped with a stirrer to ensure uniform temperature distribution and a high-precision thermometer to monitor temperature changes.

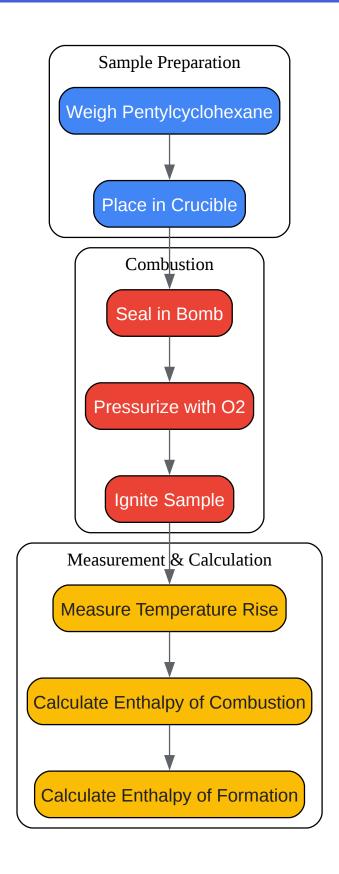






- Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.
- Temperature Measurement: The temperature of the water in the calorimeter is recorded before and after combustion. The temperature rise is directly proportional to the heat released by the combustion reaction.
- Calculation: The heat of combustion is calculated from the temperature change, the heat
 capacity of the calorimeter system (determined by combusting a standard substance like
 benzoic acid), and corrections for factors such as the heat of ignition and the formation of
 nitric acid from residual nitrogen in the bomb.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide and water).





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Oxygen Bomb Calorimetry Workflow



Computational Methods for Enthalpy of Formation

In addition to experimental techniques, computational chemistry provides powerful tools for predicting the enthalpy of formation of molecules like **pentylcyclohexane**. These methods can be particularly useful for screening large numbers of compounds or for studying molecules that are difficult to handle experimentally.

Ab Initio and Density Functional Theory (DFT) Calculations

- Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.
- Density Functional Theory (DFT): DFT methods are based on calculating the electron
 density rather than the full wavefunction, which makes them computationally less expensive
 than high-level ab initio methods while often providing comparable accuracy. The choice of
 the exchange-correlation functional (e.g., B3LYP, PBE) is crucial for the accuracy of the
 results.

The enthalpy of formation is typically calculated using isodesmic or atomization reactions. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

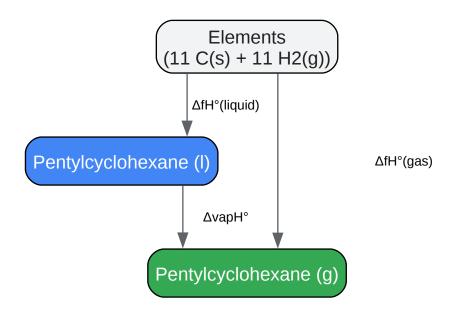
Group Increment Methods

Group increment methods are empirical approaches that estimate thermochemical properties by summing the contributions of individual chemical groups within a molecule. Each functional group is assigned a value that is derived from experimental data of a large set of compounds. While less accurate than high-level quantum chemical calculations, these methods are very fast and can provide good estimates for a wide range of organic molecules.

Relationship Between Gas and Liquid Phase Enthalpies



The enthalpy of formation in the gas phase ($\Delta fH^{\circ}gas$) and the liquid phase ($\Delta fH^{\circ}liquid$) are related by the enthalpy of vaporization ($\Delta vapH^{\circ}$), which is the enthalpy change required to transform one mole of a substance from the liquid to the gaseous state at a given temperature and pressure.



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Thermochemical Relationship Diagram

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References

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- To cite this document: BenchChem. [Enthalpy of Formation of Pentylcyclohexane: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580667#enthalpy-of-formation-for-pentylcyclohexane]



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